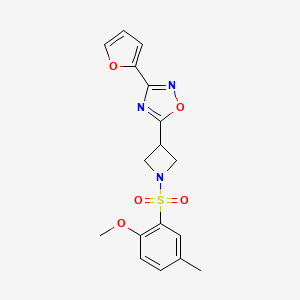
3-(Furan-2-yl)-5-(1-((2-methoxy-5-methylphenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(Furan-2-yl)-5-(1-((2-methoxy-5-methylphenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C17H17N3O5S and its molecular weight is 375.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-(Furan-2-yl)-5-(1-((2-methoxy-5-methylphenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole is a derivative of the oxadiazole family, which has garnered attention for its diverse biological activities. Oxadiazole derivatives are known for their potential in various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer agents. This article focuses on the biological activity of the specific compound , supported by relevant research findings and case studies.
Chemical Structure and Properties
The chemical structure of the compound includes a furan ring, an oxadiazole moiety, and an azetidine group with a sulfonyl substitution. This unique combination may contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds containing the 1,3,4-oxadiazole core exhibit a wide spectrum of biological activities. The following table summarizes key activities associated with oxadiazole derivatives:
| Biological Activity | Description |
|---|---|
| Antimicrobial | Exhibits antibacterial and antifungal properties against various pathogens. |
| Anti-inflammatory | Demonstrates potential in reducing inflammation in preclinical models. |
| Analgesic | Shows pain-relieving effects in animal studies. |
| Anticancer | Inhibits cancer cell proliferation in vitro and in vivo. |
| Antidiabetic | May influence glucose metabolism and insulin sensitivity. |
Antimicrobial Activity
A study highlighted the antimicrobial efficacy of oxadiazole derivatives against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibition zones comparable to standard antibiotics, suggesting its potential as an antimicrobial agent .
Anti-inflammatory Effects
In a preclinical model of inflammation, this compound demonstrated a marked reduction in inflammatory markers. The mechanism appears to involve the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Anticancer Properties
In vitro studies showed that this compound effectively inhibited the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism involves apoptosis induction and cell cycle arrest at the G2/M phase .
Case Studies
- Study on Antimicrobial Efficacy : A series of oxadiazole derivatives were synthesized and tested for their antibacterial properties. The most potent compounds displayed MIC values ranging from 8 to 32 µg/mL against E. coli and S. aureus, indicating strong antibacterial activity .
- Anti-inflammatory Study : In a rat model of paw edema induced by carrageenan, administration of the compound resulted in a significant reduction in paw swelling compared to control groups .
- Cancer Cell Line Study : A study evaluating the anticancer effects on MCF-7 (breast cancer) cells revealed that treatment with the compound led to a decrease in cell viability by more than 50% at a concentration of 10 µM after 48 hours .
Eigenschaften
IUPAC Name |
3-(furan-2-yl)-5-[1-(2-methoxy-5-methylphenyl)sulfonylazetidin-3-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5S/c1-11-5-6-13(23-2)15(8-11)26(21,22)20-9-12(10-20)17-18-16(19-25-17)14-4-3-7-24-14/h3-8,12H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCGMRFWXCTSSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














